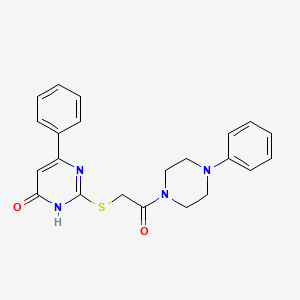
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18N4O2S, with a molecular weight of approximately 342.40 g/mol. The structure features a pyrimidine core, which is known for its diverse biological activities.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the pyrimidine structure exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Antiviral Properties
Studies have demonstrated that this compound exhibits antiviral activity against several viruses, including influenza and herpes simplex virus (HSV). The proposed mechanism involves interference with viral replication processes by inhibiting key viral enzymes.
3. Antitumor Effects
Preclinical studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cells through the activation of caspases, thereby promoting programmed cell death.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound can inhibit various enzymes, including those involved in nucleotide synthesis and metabolic pathways critical for cell proliferation.
- Receptor Modulation: It may also modulate receptor activity, particularly those involved in signal transduction pathways related to cell growth and survival.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. Research has shown that variations in the phenyl groups or the piperazine moiety can significantly alter biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl ring | Increased potency against specific bacterial strains |
| Alteration of piperazine substituents | Enhanced selectivity for viral targets |
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Antibacterial Study: A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy against multi-drug resistant strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than existing antibiotics .
- Antiviral Research: In vitro studies demonstrated that the compound effectively reduced viral load in infected cell lines by over 90% within 48 hours, showcasing its potential as a therapeutic agent against viral infections .
- Cancer Cell Line Testing: In a series of experiments conducted on various cancer cell lines (e.g., MCF7 for breast cancer), the compound induced apoptosis at concentrations as low as 10 µM, indicating its potential as an anticancer agent .
Eigenschaften
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20-15-19(17-7-3-1-4-8-17)23-22(24-20)29-16-21(28)26-13-11-25(12-14-26)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRWBDJDUCMLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














